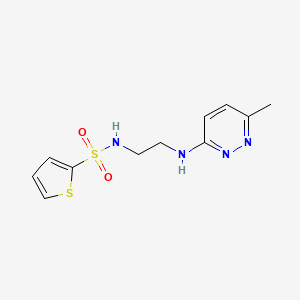

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpyridazine with an appropriate ethylamine derivative, followed by the introduction of the thiophene-2-sulfonamide group through sulfonation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the pyridazine moiety can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the pyridazine moiety.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide.

Pyridazine derivatives: Compounds such as 6-methylpyridazine and pyridazine-3-sulfonamide.

Uniqueness

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyridazine moieties allows for diverse applications and interactions that are not typically observed in simpler analogs.

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a pyridazine derivative, and a sulfonamide group. Its molecular formula is C16H18N6O2S2, with a molecular weight of 390.5 g/mol. The unique structural features contribute to its pharmacological potential, particularly in enzyme inhibition and antimicrobial activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Condensation : Combining 6-methylpyridazine with an ethylamine derivative.

- Sulfonation : Introducing the thiophene-2-sulfonamide group through controlled sulfonation reactions.

The reaction conditions require careful management of catalysts, temperatures, and solvents to ensure high yields and purity .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects. This compound has been studied for its ability to inhibit bacterial growth, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting carbonic anhydrases and potentially impacting various metabolic pathways associated with conditions like glaucoma and hypertension. The sulfonamide moiety is crucial for its inhibitory activity against enzymes involved in inflammation and metabolic regulation .

The mechanism of action involves binding to specific molecular targets, modulating their activity. The thiophene ring and sulfonamide group enhance the binding affinity to enzymes or receptors, influencing pathways such as:

- Inhibition of enzyme activity (e.g., carbonic anhydrases).

- Modulation of receptor signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of sulfonamide derivatives in inhibiting the NLRP3 inflammasome, a critical component of innate immunity. For instance:

- In Vitro Studies : Compounds similar to this compound demonstrated significant inhibitory potency against the NLRP3 inflammasome with minimal cytotoxicity observed at concentrations up to 10 μM .

- In Vivo Studies : In mouse models, treatment with related compounds significantly reduced IL-1β levels without affecting TNF-α production, indicating selective engagement with the NLRP3 pathway .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | Thiophene ring, pyridazine | Antibacterial, enzyme inhibition | Effective against NLRP3 inflammasome |

| Sulfonamide A | Similar sulfonamide structure | Antimicrobial | Moderate potency against Gram-positive bacteria |

| Sulfonamide B | Different heterocyclic structure | Enzyme inhibition | High selectivity for carbonic anhydrases |

Properties

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-9-4-5-10(15-14-9)12-6-7-13-19(16,17)11-3-2-8-18-11/h2-5,8,13H,6-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQZXMKTYYJSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.